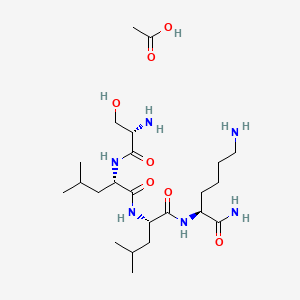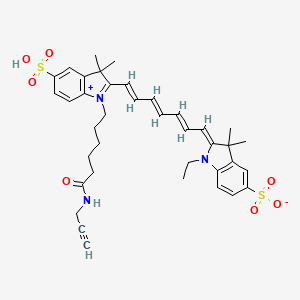
SLLK, Control Peptide for TSP1 Inhibitor acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SLLK, Control Peptide for TSP1 Inhibitor acetate is a control peptide for LSKL (leucine-serine-lysine-leucine), which is a thrombospondin-1 inhibitor. Thrombospondin-1 is a glycoprotein that plays a role in cell-to-cell and cell-to-matrix communication. The control peptide SLLK is used in various scientific studies to understand the effects and mechanisms of thrombospondin-1 inhibitors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SLLK, Control Peptide for TSP1 Inhibitor acetate involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is added and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like SLLK often involves large-scale SPPS with automated synthesizers. The process is optimized for high yield and purity, and involves rigorous quality control measures to ensure consistency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
SLLK, Control Peptide for TSP1 Inhibitor acetate primarily undergoes peptide bond formation and cleavage reactions. It is relatively stable and does not undergo significant oxidation, reduction, or substitution reactions under normal conditions.
Common Reagents and Conditions
Coupling Reagents: HBTU, HATU, or DIC are commonly used in SPPS.
Deprotection Reagents: TFA (trifluoroacetic acid) is used to remove protecting groups.
Cleavage Reagents: TFA is also used to cleave the peptide from the resin.
Major Products
The major product of the synthesis is the SLLK peptide itself, with minor by-products including truncated or misfolded peptides that are removed during purification.
Scientific Research Applications
SLLK, Control Peptide for TSP1 Inhibitor acetate is used in various scientific research applications:
Biology: It is used to study the role of thrombospondin-1 in cell signaling and its effects on cellular processes such as apoptosis and angiogenesis.
Medicine: Research involving SLLK helps in understanding the mechanisms of diseases like cancer and cardiovascular diseases, where thrombospondin-1 plays a significant role.
Chemistry: It is used as a control in experiments involving peptide synthesis and modification.
Industry: SLLK is used in the development of therapeutic peptides and in drug discovery research.
Mechanism of Action
SLLK, Control Peptide for TSP1 Inhibitor acetate acts as a control peptide for LSKL, which inhibits thrombospondin-1. Thrombospondin-1 is involved in the activation of transforming growth factor-beta (TGF-β), a cytokine that regulates cell growth and differentiation. By inhibiting thrombospondin-1, LSKL and its control peptide SLLK can modulate TGF-β activity, affecting various cellular pathways involved in disease progression.
Comparison with Similar Compounds
Similar Compounds
LSKL (leucine-serine-lysine-leucine): The active thrombospondin-1 inhibitor peptide.
RGD (arginine-glycine-aspartic acid): Another peptide involved in cell adhesion and signaling.
GRGDSP (glycine-arginine-glycine-aspartic acid-serine-proline): A peptide that inhibits integrin binding.
Uniqueness
SLLK is unique as it serves as a control peptide specifically for LSKL, allowing researchers to differentiate the specific effects of thrombospondin-1 inhibition from other cellular processes. This specificity makes it a valuable tool in scientific research.
Properties
Molecular Formula |
C23H46N6O7 |
|---|---|
Molecular Weight |
518.6 g/mol |
IUPAC Name |
acetic acid;(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanamide |
InChI |
InChI=1S/C21H42N6O5.C2H4O2/c1-12(2)9-16(26-19(30)14(23)11-28)21(32)27-17(10-13(3)4)20(31)25-15(18(24)29)7-5-6-8-22;1-2(3)4/h12-17,28H,5-11,22-23H2,1-4H3,(H2,24,29)(H,25,31)(H,26,30)(H,27,32);1H3,(H,3,4)/t14-,15-,16-,17-;/m0./s1 |
InChI Key |
KJAPDPFGVKWDMR-SITLLQIKSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)N.CC(=O)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)N.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-[[(3S)-1-[8-[(4-tert-butyl-1,3-thiazol-2-yl)carbamoyl]-4-oxo-3-[(E)-2-(2H-tetrazol-5-yl)ethenyl]pyrido[1,2-a]pyrimidin-2-yl]piperidin-3-yl]oxycarbonylamino]ethyl-dimethylazaniumyl]acetate](/img/structure/B11932772.png)
![[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B11932775.png)

![methyl N-[(2R)-1-[(2R)-2-[5-[4-[7-[2-[(2R)-1-[(2R)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]-1,3-benzodioxol-4-yl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B11932810.png)
![3-[(3S,5R,8R,9S,10S,13R,17R)-3-[(3S,4S,5S,6S)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B11932814.png)

![sodium;2-[[5-[[4-(4,5-difluoro-2-methylsulfanylphenyl)phenoxy]methyl]furan-2-carbonyl]-(furan-2-ylmethyl)amino]acetate](/img/structure/B11932829.png)
![(4R,5S)-5-[3,5-bis(trifluoromethyl)phenyl]-3-[[2-(4-fluoro-2-methoxy-5-propan-2-ylphenyl)-5,5-dimethylcyclohexen-1-yl]methyl]-4-methyl-1,3-oxazolidin-2-one](/img/structure/B11932836.png)
![7-[7-(2-hexyldecanoyloxy)heptyl-(4-hydroxybutyl)amino]heptyl 2-hexyldecanoate](/img/structure/B11932842.png)

![(S,E)-3-(4-(benzyloxy)phenyl)-2-(3-(4'-chloro-[1,1'-biphenyl]-4-yl)acrylamido)propanoic acid](/img/structure/B11932853.png)

![3-[3-[(1-benzylpiperidin-4-yl)methyl]-5-methyl-2-oxo-1,3-diazinan-1-yl]benzenecarboximidamide;2,2,2-trifluoroacetic acid](/img/structure/B11932862.png)

